molecular formula C8H5Cl2NO4 B1267742 2-(4,5-Dichloro-2-nitrophenyl)acetic acid CAS No. 37777-90-5

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Cat. No. B1267742
CAS RN: 37777-90-5
M. Wt: 250.03 g/mol
InChI Key: NIBVBDGBJQMRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04584293

Procedure details

Here, 3,4-dichlorophenylacetic acid (66.7 g, 0.325 mol) is added in batches, with stirring at 5° C., to a mixture of fuming nitric acid (600 ml) and concentrated nitric acid (300 ml). The mixture is stirred for one hour while cooling is continued and the solution is allowed to rise to 20° C. over a period of a further 1.5 hours. The reaction mixture is poured onto ice, the precipitate is suction filtered, washed with ice water until neutral and then dried. Yield: 54.2 g. Mp: 119°-120° C.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[N+:13]([O-])([OH:15])=[O:14]>>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])=[C:5]([N+:13]([O-:15])=[O:14])[CH:6]=1

Inputs

Step One
Name
Quantity
66.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
WAIT
Type
WAIT
Details
to rise to 20° C. over a period of a further 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice water until neutral and
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.